molecular formula C18H14ClNO4 B5046728 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5046728
M. Wt: 343.8 g/mol
InChI Key: PFWOMJIZRVHNBF-UHFFFAOYSA-N
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Description

The compound “4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” is a type of heterocyclic compound . It is part of a class of compounds known as oxadiazoles, which are five-membered rings containing two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The molecular formula of this compound is C12H9ClO4 .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation reaction between appropriate carboxylic acid hydrazide and aldehydes, followed by cyclization with acetic anhydride . For example, ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate was obtained in 93% yield in the reaction between ethyl [2-(4-methylphenyl)hydrazinylidene]-2-chloroethanoate and pentane-2,4-dione in the presence of NaOEt .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrol-2-one ring, which is a five-membered ring with two carbon atoms, one oxygen atom, two nitrogen atoms, and two double bonds . The compound also contains acetyl, chlorophenyl, and hydroxyphenyl functional groups .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular formula of C12H9ClO4 and an average mass of 252.650 Da . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activities reported for similar compounds, it may be worthwhile to investigate the potential of this compound in various therapeutic applications .

Properties

IUPAC Name

3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-(4-hydroxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-10(21)15-16(11-2-4-12(19)5-3-11)20(18(24)17(15)23)13-6-8-14(22)9-7-13/h2-9,16,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWOMJIZRVHNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204090
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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